4-(2-Aminoacetyl)-2-piperazinone hydrochloride
Overview
Description
4-(2-Aminoacetyl)-2-piperazinone hydrochloride, also known as 4-AAP, is a chemical compound that has a variety of uses in scientific research. It is a white crystalline powder that is soluble in water. 4-AAP has been used in the synthesis of various compounds, as well as in the study of the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Pharmacology: Antimicrobial Agents
“4-(2-Aminoacetyl)-2-piperazinone hydrochloride” has potential applications in pharmacology, particularly in the development of antimicrobial agents. The compound’s structure suggests it could be used as a starting material for synthesizing heterocyclic analogues with therapeutic roles . These analogues may exhibit a range of bioactivities, including antibacterial, antifungal, and anti-inflammatory properties, which are crucial in combating multidrug-resistant strains of pathogens .
Medicinal Chemistry: Cancer Therapeutics
In medicinal chemistry, this compound could play a role in the synthesis of anticancer drugs. Derivatives of similar structures have been documented to inhibit a wide range of human cancerous cell lines . The compound’s ability to be incorporated into complex heterocyclic systems makes it a valuable precursor in the design of novel anticancer agents.
Organic Synthesis: Piperidine Derivatives
The compound can be utilized in organic synthesis, particularly in the formation of piperidine derivatives . Piperidines are significant in the pharmaceutical industry, and the development of methods for the synthesis of substituted piperidines is an important task in organic chemistry. “4-(2-Aminoacetyl)-2-piperazinone hydrochloride” could serve as a key intermediate in these syntheses.
Biotechnology: Protease Inhibition
In biotechnology, the compound’s structure is similar to known protease inhibitors, suggesting its use in the inhibition of serine proteases . These enzymes play critical roles in various biological processes, and their inhibition is a strategy for treating diseases like cancer, inflammation, and coagulation disorders.
Chemical Engineering: Hydrogel Formation
“4-(2-Aminoacetyl)-2-piperazinone hydrochloride” may find applications in chemical engineering, particularly in the formation of hydrogels . Hydrogels have numerous applications, including drug delivery systems, tissue engineering, and wound healing. The compound could be used to modify the properties of hydrogels, such as their porosity and degradation rate.
Environmental Science: Green Chemistry
The compound could contribute to environmental science through green chemistry applications. Its structure suggests potential use in the synthesis of environmentally friendly materials or as a catalyst in reactions that minimize the use of hazardous substances .
properties
IUPAC Name |
4-(2-aminoacetyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.ClH/c7-3-6(11)9-2-1-8-5(10)4-9;/h1-4,7H2,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZKOYZWNQWMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696408 | |
Record name | 4-Glycylpiperazin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoacetyl)-2-piperazinone hydrochloride | |
CAS RN |
1220017-06-0 | |
Record name | 2-Piperazinone, 4-(2-aminoacetyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Glycylpiperazin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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